(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide is an organic compound that features a complex structure with bifuran and thiophene moieties. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through a reaction between an appropriate acrylamide precursor and a bifuran derivative.
Introduction of the thiophene group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene moiety to the acrylamide backbone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties might be exploited in the design of new conductive materials.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-furylmethyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-(3-furylmethyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-(2-thienylmethyl)-3-(thiophen-2-yl)acrylamide
Uniqueness
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both bifuran and thiophene moieties, which can impart distinct electronic and structural properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(6-4-14-2-1-9-21-14)17-10-13-3-5-15(20-13)12-7-8-19-11-12/h1-9,11H,10H2,(H,17,18)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXHFDOTDHLUGL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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